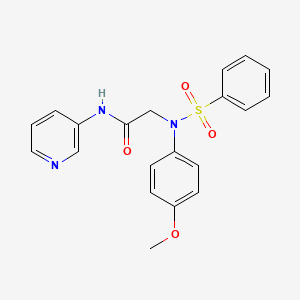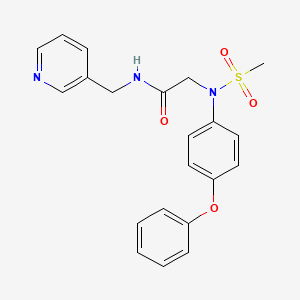
N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide
Descripción general
Descripción
N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide, also known as MPSPG, is a chemical compound that has been studied for its potential use in scientific research. MPSPG is a selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which has been implicated in the development of several diseases, including diabetes, obesity, and cancer.
Mecanismo De Acción
N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide inhibits PTP1B by binding to the active site of the enzyme and preventing it from dephosphorylating its substrates. This leads to an increase in the phosphorylation of insulin receptor substrate 1 (IRS-1) and other downstream signaling molecules, resulting in improved insulin sensitivity and glucose tolerance. In cancer cells, inhibition of PTP1B leads to an increase in the phosphorylation of several signaling molecules, resulting in decreased cell proliferation and increased apoptosis.
Biochemical and Physiological Effects:
In animal models of diabetes and obesity, N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide has been shown to improve insulin sensitivity and glucose tolerance. In cancer cells, N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide has been shown to inhibit cell proliferation and induce apoptosis. These effects are likely due to the inhibition of PTP1B and the resulting increase in the phosphorylation of signaling molecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide is its selectivity for PTP1B, which allows for the specific inhibition of this enzyme without affecting other phosphatases. However, one limitation is its relatively low potency, which may require higher concentrations for effective inhibition. Additionally, N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide may have off-target effects on other proteins, which could complicate data interpretation.
Direcciones Futuras
For N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide research include the development of more potent analogs with improved selectivity and pharmacokinetic properties. Additionally, studies are needed to further elucidate the role of PTP1B in the development of diabetes, obesity, and cancer, and to determine the potential of N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide and other PTP1B inhibitors as therapeutic agents for these diseases.
Aplicaciones Científicas De Investigación
N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide has been studied for its potential use in the treatment of diabetes, obesity, and cancer. PTP1B has been shown to play a role in the regulation of insulin signaling, and inhibition of PTP1B has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes and obesity. N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as an anticancer agent.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-pyridin-3-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-27-18-11-9-17(10-12-18)23(28(25,26)19-7-3-2-4-8-19)15-20(24)22-16-6-5-13-21-14-16/h2-14H,15H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVOGNIUNMSXLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NC2=CN=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N-pyridin-3-ylglycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methyl-N-({[3-(trifluoromethyl)phenyl]amino}carbonyl)benzenesulfonamide](/img/structure/B3442860.png)
![N-[4-(acetylamino)phenyl]-2-{[4-(2-furylmethyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3442866.png)
![N-(3-methoxyphenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3442869.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B3442880.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B3442888.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B3442891.png)
![N-[4-(aminosulfonyl)phenyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3442901.png)

![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-2-(1-pyrrolidinyl)acetamide](/img/structure/B3442911.png)
![N,N-diethyl-2-[(7-ethyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetamide](/img/structure/B3442925.png)

![4-{(2-furylmethyl)[(4-oxo-3(4H)-quinazolinyl)acetyl]amino}phenyl 2-fluorobenzoate](/img/structure/B3442937.png)
![4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(2-furylmethyl)amino]phenol](/img/structure/B3442943.png)
![dimethyl 5-{[3-(4-chloro-3-nitrophenyl)acryloyl]amino}isophthalate](/img/structure/B3442946.png)